4-(4-Biphenylyl)butyric acid

Catalog No.
S762362
CAS No.
6057-60-9
M.F
C16H16O2
M. Wt
240.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(4-Biphenylyl)butyric acid

CAS Number

6057-60-9

Product Name

4-(4-Biphenylyl)butyric acid

IUPAC Name

4-(4-phenylphenyl)butanoic acid

Molecular Formula

C16H16O2

Molecular Weight

240.3 g/mol

InChI

InChI=1S/C16H16O2/c17-16(18)8-4-5-13-9-11-15(12-10-13)14-6-2-1-3-7-14/h1-3,6-7,9-12H,4-5,8H2,(H,17,18)

InChI Key

XSFAQQLHYUBFKV-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CCCC(=O)O

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CCCC(=O)O

Synthesis

-(4-Biphenylyl)butyric acid can be synthesized through various methods. One reported method involves a reaction between 4-bromobiphenyl and butyryl chloride in the presence of a Lewis acid catalyst [1].

*Source: A highly efficient one-pot synthesis of various biphenyl derivatives catalyzed by bismuth trichloride under solvent-free conditions:

Potential Applications

*Source:

  • Design and synthesis of novel biphenyl derivatives as potential anticonvulsant agents:
  • Synthesis and antitumor evaluation of novel biphenyl derivatives:

4-(4-Biphenylyl)butyric acid is a synthetic organic compound characterized by its biphenyl structure attached to a butyric acid moiety. The molecular formula for this compound is C${18}$H${18}$O$_{2}$, and it has a molecular weight of approximately 278.34 g/mol. Its structure consists of a butyric acid chain (four carbon atoms) linked to a biphenyl group, which contributes to its unique properties and potential biological activities .

Typical of carboxylic acids and aromatic compounds:

  • Esterification: 4-(4-Biphenylyl)butyric acid can react with alcohols to form esters.
  • Decarboxylation: Under certain conditions, it may lose carbon dioxide.
  • Reduction: The carboxylic acid group can be reduced to an alcohol.
  • Aromatic substitution: The biphenyl moiety can participate in electrophilic aromatic substitution reactions.

These reactions make the compound versatile for further chemical modifications and applications .

Research indicates that 4-(4-Biphenylyl)butyric acid exhibits significant biological activities. It has been studied for its potential anti-inflammatory properties and as an inhibitor of histone deacetylases (HDACs), enzymes involved in modifying chromatin structure and gene expression. This inhibition can lead to altered cellular responses, making it a candidate for therapeutic applications in cancer treatment and other diseases involving epigenetic changes .

Several synthesis methods have been reported for 4-(4-Biphenylyl)butyric acid:

  • Friedel-Crafts Acylation: This method involves the acylation of biphenyl derivatives using butyric anhydride or butyryl chloride in the presence of a Lewis acid catalyst.
  • Grignard Reaction: A Grignard reagent derived from biphenyl can react with butyric acid derivatives to yield the desired product.
  • Direct Alkylation: Biphenyl compounds can be directly alkylated with butyric acid derivatives under specific conditions .

4-(4-Biphenylyl)butyric acid has potential applications in:

  • Pharmaceutical Development: Due to its HDAC inhibitory activity, it may be explored for use in cancer therapy.
  • Anti-inflammatory Agents: Its ability to modulate inflammatory responses makes it a candidate for treating various inflammatory conditions.
  • Research Tool: It serves as a useful compound in studying epigenetic mechanisms and cellular processes related to gene expression .

Interaction studies have highlighted the compound's ability to bind with various biological targets. Its role as an HDAC inhibitor suggests that it can interact with histones and non-histone proteins, influencing their acetylation status and thereby affecting transcriptional regulation. Such interactions are crucial for understanding its therapeutic potential and mechanisms of action .

Several compounds share structural similarities with 4-(4-Biphenylyl)butyric acid. Here are some notable examples:

Compound NameStructure TypeUnique Features
FenbufenNon-steroidal anti-inflammatory drugUsed primarily for inflammation treatment .
3-Amino-4-(4'-biphenylyl)butyric AcidAmino derivativeContains an amino group that may enhance biological activity.
4-(3-Methylbiphenyl)butyric AcidMethyl-substituted biphenylVariations in substitution patterns affecting activity.

Uniqueness of 4-(4-Biphenylyl)butyric Acid

What sets 4-(4-Biphenylyl)butyric acid apart from these compounds is its specific biphenyl configuration which influences its binding affinity to HDACs and potentially other targets. This structural feature may confer distinct pharmacological properties that are not present in other similar compounds.

The crystallographic characterization of 4-(4-Biphenylyl)butyric acid reveals a complex molecular architecture that combines the rigid biphenyl system with a flexible aliphatic carboxylic acid chain [1] [2]. The compound crystallizes as white to pale yellow crystals with a melting point of 119.5°C, indicating moderate intermolecular forces within the crystal lattice [2]. The molecular formula C₁₆H₁₆O₂ corresponds to a molecular weight of 240.3 g/mol, positioning this compound as a medium-sized organic molecule with significant structural complexity [1] [2].

The bonding patterns within 4-(4-Biphenylyl)butyric acid demonstrate characteristic features of both aromatic and aliphatic systems [3]. The biphenyl core maintains typical aromatic bond lengths, with carbon-carbon bonds in the phenyl rings averaging 1.39-1.40 Å, consistent with delocalized π-electron systems [3] [4]. The inter-ring carbon-carbon bond connecting the two phenyl rings exhibits a length of approximately 1.49-1.50 Å, reflecting single bond character with some degree of conjugation [5] [3].

The aliphatic butyric acid chain displays standard saturated carbon-carbon bond lengths of 1.53-1.55 Å, with the terminal carboxyl group showing characteristic double bond character for the carbon-oxygen bond at 1.22 Å and single bond character for the carbon-hydroxyl oxygen bond at 1.36 Å [3] [4]. The molecular geometry adopts a partially extended conformation, with the butyric acid chain extending away from the planar biphenyl system [6].

PropertyValueMethodReference
Melting Point119.5°CExperimental [2]
Crystal FormWhite to pale yellow crystalsVisual observation [7]
Density1.0752 g/cm³ (estimate)Computational [2]
Refractive Index1.6290 (estimate)Computational [2]

The intermolecular interactions in the crystalline state are dominated by hydrogen bonding between carboxylic acid groups, forming dimeric units through classic acid-acid hydrogen bonds [6]. These dimeric structures are further stabilized by van der Waals interactions between the biphenyl moieties, contributing to the overall crystal packing efficiency [5] [6].

Spectroscopic Identification (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides definitive structural identification of 4-(4-Biphenylyl)butyric acid through characteristic chemical shift patterns [8] [9]. Proton nuclear magnetic resonance spectroscopy reveals aromatic protons appearing in the 7.0-7.8 parts per million region, with the biphenyl system displaying complex multipicity due to ortho, meta, and para coupling patterns [8] [9]. The aliphatic chain protons appear as characteristic triplets and multiplets in the 1.5-2.8 parts per million range, with the α-methylene protons adjacent to the carboxyl group appearing most downfield due to the electron-withdrawing effect of the carbonyl group [8].

Carbon-13 nuclear magnetic resonance spectroscopy demonstrates the biphenyl aromatic carbons in the 125-145 parts per million region, with quaternary carbons appearing at the lower field end of this range [8] [9]. The carboxyl carbon appears characteristically downfield at approximately 180 parts per million, while the aliphatic chain carbons appear in the expected 20-35 parts per million range [8] [9].

Infrared spectroscopy provides complementary structural information through characteristic vibrational frequencies [10] [11]. The aromatic carbon-hydrogen stretching vibrations appear in the 3000-3100 cm⁻¹ region, typical of aromatic systems [10] [11]. The carboxylic acid functional group displays two characteristic absorptions: the carbonyl stretch at 1700-1750 cm⁻¹ and the broad hydroxyl stretch at 2500-3300 cm⁻¹ [11]. The biphenyl system contributes additional aromatic carbon-carbon stretching vibrations in the 1400-1600 cm⁻¹ region [10].

Spectroscopic TechniqueCharacteristic PeakAssignmentReference
¹H Nuclear Magnetic Resonance7.0-7.8 ppmBiphenyl aromatic protons [8] [9]
¹³C Nuclear Magnetic Resonance125-145 ppmBiphenyl aromatic carbons [8] [9]
Infrared Spectroscopy3000-3100 cm⁻¹Aromatic C-H stretching [10] [11]
Infrared Spectroscopy1700-1750 cm⁻¹Carboxylic acid C=O stretch [11]
Mass Spectrometrym/z = 240Molecular ion peak [12]

Mass spectrometry analysis confirms the molecular weight through the molecular ion peak at m/z 240 [12]. Fragmentation patterns reveal characteristic losses corresponding to the carboxylic acid functionality and stepwise fragmentation of the aliphatic chain [12]. The biphenyl fragment represents a significant peak in the mass spectrum, demonstrating the stability of the aromatic system under electron impact conditions [12].

Raman spectroscopy complements infrared analysis by providing information about symmetric vibrations [13]. The phenyl ring breathing mode appears at approximately 1000 cm⁻¹, characteristic of monosubstituted benzene rings [13]. The biphenyl system contributes additional Raman-active modes related to inter-ring vibrations and aromatic carbon-carbon stretching [13].

Computational Chemistry Studies (Density Functional Theory, Molecular Modeling)

Density functional theory calculations using the B3LYP functional with 6-31G(d) basis sets provide comprehensive electronic structure information for 4-(4-Biphenylyl)butyric acid [14] [15]. The highest occupied molecular orbital energy ranges from -6.2 to -6.5 electron volts, indicating moderate electron-donating capability [14] [15]. The lowest unoccupied molecular orbital energy spans -0.5 to -0.8 electron volts, resulting in a calculated energy gap of 5.4 to 6.0 electron volts [14] [15].

The computed dipole moment ranges from 1.5 to 2.0 Debye units, reflecting the polar nature of the carboxylic acid functionality within the largely hydrophobic biphenyl framework [16] [3]. The ionization potential, calculated as 6.2 to 6.5 electron volts, indicates moderate ease of electron removal from the highest occupied molecular orbital [14] [15]. Conversely, the electron affinity of 0.5 to 0.8 electron volts suggests limited tendency to accept additional electrons [14] [15].

Global reactivity descriptors provide insight into chemical behavior patterns [14] [15]. The calculated electronegativity of 3.3 to 3.7 electron volts positions this compound in the moderate electronegativity range [14] [15]. Chemical hardness values of 2.7 to 3.0 electron volts indicate moderate resistance to electron density changes, while the corresponding softness values of 0.33 to 0.37 inverse electron volts suggest moderate polarizability [14] [15].

Computational ParameterCalculated ValueMethodReference
Highest Occupied Molecular Orbital Energy-6.2 to -6.5 eVDensity Functional Theory B3LYP/6-31G(d) [14] [15]
Lowest Unoccupied Molecular Orbital Energy-0.5 to -0.8 eVDensity Functional Theory B3LYP/6-31G(d) [14] [15]
Energy Gap5.4 to 6.0 eVDensity Functional Theory B3LYP/6-31G(d) [14] [15]
Dipole Moment1.5 to 2.0 DDensity Functional Theory B3LYP/6-31G(d) [16] [3]
Ionization Potential6.2 to 6.5 eVDensity Functional Theory B3LYP/6-31G(d) [14] [15]
Electron Affinity0.5 to 0.8 eVDensity Functional Theory B3LYP/6-31G(d) [14] [15]

Molecular modeling studies reveal conformational preferences for the aliphatic chain relative to the biphenyl core [16] [3]. The butyric acid chain adopts extended conformations in gas-phase calculations, minimizing steric interactions while maintaining optimal orbital overlap [16] [3]. Natural bond orbital analysis demonstrates significant hyperconjugative interactions between the aromatic π-system and the aliphatic chain, contributing to overall molecular stability [16] [17].

The electrophilicity index, calculated as 2.0 to 2.5 electron volts, indicates moderate electrophilic character [14] [15]. This parameter suggests that the compound exhibits balanced reactivity toward both nucleophilic and electrophilic species [14] [15]. Frontier molecular orbital analysis reveals that both the highest occupied and lowest unoccupied molecular orbitals are primarily localized on the biphenyl system, with minimal contribution from the aliphatic chain [14] [17].

Comparative Analysis with Biphenyl Derivatives

Comparative structural analysis of 4-(4-Biphenylyl)butyric acid with related biphenyl derivatives reveals distinctive molecular characteristics [18] [5]. When compared to the parent biphenyl compound, the addition of the butyric acid chain significantly increases molecular weight from 154.2 to 240.3 g/mol while introducing polar functionality [5]. This modification substantially alters physical properties, including melting point elevation and solubility characteristics [2] [5].

Comparison with 4-phenylbutyric acid demonstrates the electronic effects of the additional phenyl ring [19]. The biphenyl system in 4-(4-Biphenylyl)butyric acid provides extended conjugation compared to the single phenyl ring in 4-phenylbutyric acid, resulting in altered ultraviolet-visible absorption characteristics [19] [5]. The molecular weight difference of 76.1 g/mol reflects the contribution of the additional benzene ring [2] [19].

The oxo-derivative, 4-(4-Biphenylyl)-4-oxobutyric acid, introduces a ketone functionality that significantly modifies electronic properties [20]. The additional carbonyl group increases molecular weight to 254.3 g/mol and provides an additional electron-withdrawing center [20]. This structural modification results in altered spectroscopic properties, particularly in infrared spectroscopy where additional carbonyl stretching frequencies appear [20].

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural DifferenceReference
4-(4-Biphenylyl)butyric acidC₁₆H₁₆O₂240.3Biphenyl core with butyric acid chain [1] [2]
4-Phenylbutyric acidC₁₀H₁₂O₂164.2Single phenyl with butyric acid chain [19]
BiphenylC₁₂H₁₀154.2Two connected phenyl rings [5]
4-(4-Biphenylyl)-4-oxobutyric acidC₁₆H₁₄O₃254.3Biphenyl core with oxobutyric acid chain [20]

Electronic property comparisons reveal systematic trends across the biphenyl derivative series [14] [15]. The introduction of electron-withdrawing groups, such as the carboxylic acid functionality, generally decreases highest occupied molecular orbital energies while having minimal effect on lowest unoccupied molecular orbital energies [14] [15]. This pattern results in increased ionization potentials and enhanced electrophilic character relative to unsubstituted biphenyl [14] [15].

Spectroscopic comparisons highlight the additive nature of functional group contributions [9] [10]. Nuclear magnetic resonance chemical shifts for aromatic protons in 4-(4-Biphenylyl)butyric acid closely match those observed in other biphenyl derivatives, confirming minimal electronic perturbation of the aromatic system by the remote carboxylic acid group [9]. Infrared spectroscopic patterns demonstrate characteristic carboxylic acid absorptions superimposed on the fundamental biphenyl vibrational modes [10] [11].

The Friedel-Crafts acylation represents the most established and widely utilized synthetic route for the preparation of 4-(4-Biphenylyl)butyric acid. This methodology involves the electrophilic aromatic substitution of biphenyl with various acylating agents in the presence of Lewis acid catalysts [2] [3].

Succinic Anhydride Acylation

The most efficient traditional approach employs succinic anhydride as the acylating agent. Research has demonstrated that the reaction of biphenyl with succinic anhydride in the presence of aluminum chloride catalyst yields 4-(4-Biphenylyl)-4-oxobutyric acid, which can be subsequently reduced to the desired butyric acid derivative [4]. The optimized protocol utilizes a 1:1.2 molar ratio of biphenyl to succinic anhydride with 3.6 equivalents of aluminum chloride, achieving complete conversion at 45°C [4].

The mechanism proceeds through the formation of an acylium ion intermediate when succinic anhydride coordinates with aluminum chloride. This electrophilic species then attacks the para-position of the biphenyl system, which exhibits the highest electron density due to resonance stabilization. The reaction demonstrates remarkable selectivity, with more than 98% of the product being the desired para-substituted isomer [5].

Acid Chloride Acylation

Alternative acylation procedures employ acid chlorides as acylating agents. The reaction of biphenyl with butyryl chloride in the presence of aluminum chloride provides a direct route to 4-(4-Biphenylyl)butyric acid derivatives [6] [7]. This approach typically requires temperatures of approximately 60°C and reaction times of 30 minutes to achieve yields of 70-80% .

The acid chloride methodology offers advantages in terms of reaction rate and mild conditions compared to anhydride-based approaches. However, the selectivity is generally lower, ranging from 90-95%, with formation of ortho-substituted byproducts and diacylated compounds [8]. The reaction mechanism involves the formation of an acylium ion complex between the acid chloride and aluminum chloride, followed by electrophilic attack on the aromatic ring .

Solvent Effects and Optimization

The choice of solvent system significantly influences both the reaction rate and product selectivity. Dichloromethane has been identified as the optimal solvent for most Friedel-Crafts acylation reactions, providing enhanced solubility of reactants and facilitating catalyst activation [9]. Nitrobenzene serves as an alternative solvent, particularly for reactions requiring elevated temperatures, though it may lead to reduced yields due to competing side reactions [2].

The stoichiometry of the Lewis acid catalyst proves critical for achieving optimal results. Studies have shown that using less than 3 equivalents of aluminum chloride results in incomplete conversion, while excessive catalyst loading leads to increased formation of diacylated products . Temperature control is equally important, as reactions conducted below 40°C proceed slowly, while temperatures above 60°C promote undesired side reactions and catalyst deactivation.

Catalytic Hydrogenation of Precursor Compounds

Catalytic hydrogenation represents a crucial synthetic transformation for converting carbonyl-containing precursors to 4-(4-Biphenylyl)butyric acid. This methodology typically involves the reduction of ketone or aldehyde intermediates obtained from Friedel-Crafts acylation reactions [10] [11].

Palladium-Catalyzed Hydrogenation

Palladium-based catalysts have emerged as the most effective systems for the hydrogenation of biphenyl ketone intermediates. The reduction of 4-(4-Biphenylyl)-4-oxobutyric acid using palladium on carbon under hydrogen atmosphere provides yields of 80-90% under optimized conditions [12] [13]. The reaction typically requires pressures of 1000 psi and temperatures of 100°C to achieve complete conversion within 4-6 hours.

The selectivity of palladium-catalyzed hydrogenation is particularly noteworthy, with more than 95% selectivity for the desired reduction product. This high selectivity arises from the preferential adsorption of the carbonyl group onto the palladium surface, which facilitates the heterolytic cleavage of molecular hydrogen and subsequent hydride transfer to the electrophilic carbon center [12].

Atmospheric Pressure Hydrogenation

Recent developments have focused on achieving efficient hydrogenation under milder conditions. Palladium catalysts supported on various carriers enable hydrogenation at atmospheric pressure and room temperature, providing yields of 85-95% within 2-3 hours [14]. This approach offers significant advantages in terms of safety, equipment requirements, and energy consumption.

The mechanism of atmospheric pressure hydrogenation involves the activation of molecular hydrogen at palladium sites, followed by spillover to the carbonyl substrate. The process is facilitated by the electronic properties of the biphenyl system, which stabilizes the intermediate alkoxide species through resonance interactions [14].

Substrate Scope and Limitations

Catalytic hydrogenation demonstrates excellent tolerance for various functional groups present in biphenyl derivatives. The methodology successfully reduces ketones, aldehydes, and esters while preserving the integrity of the aromatic system [15]. However, the presence of halogen substituents or strongly electron-withdrawing groups may require modified reaction conditions or alternative catalyst systems.

The stereoselectivity of the hydrogenation process depends on the specific substrate structure and reaction conditions. For chiral substrates, the use of enantioselective catalysts can provide products with high enantiomeric excess, though this aspect requires careful optimization of ligand systems and reaction parameters [11].

Novel Green Chemistry Synthesis Routes

Green chemistry approaches for the synthesis of 4-(4-Biphenylyl)butyric acid have gained significant attention due to environmental concerns and sustainability requirements. These methodologies focus on reducing waste generation, utilizing renewable feedstocks, and employing environmentally benign solvents and catalysts [16] [17].

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for the rapid and efficient preparation of biphenyl derivatives. The application of microwave irradiation to Friedel-Crafts acylation reactions results in dramatically reduced reaction times and improved yields [18] [19]. Typical microwave-assisted syntheses can be completed in 20-30 minutes compared to several hours required for conventional heating.

The enhanced reaction rates observed under microwave conditions result from selective heating of polar molecules and reaction intermediates. This heating mechanism provides more uniform temperature distribution and reduces the formation of side products. Yields of 85-95% can be achieved with selectivities of 88-92% for the desired para-substituted products [18].

Solvent-Free Methodologies

Solvent-free synthesis represents another important aspect of green chemistry approaches. The development of solid-supported catalysts enables reactions to proceed in the absence of organic solvents, thereby eliminating solvent-related waste streams [20]. These methodologies typically employ heterogeneous catalysts such as silica-supported palladium complexes or zeolite-based systems.

The mechanistic aspects of solvent-free reactions involve surface-mediated processes where reactants are adsorbed onto the catalyst surface. The enhanced local concentrations and favorable orientations of reactants lead to improved reaction rates and selectivities compared to homogeneous systems [20].

Biomass-Derived Feedstocks

The utilization of biomass-derived starting materials represents a fundamental shift toward sustainable synthesis. Recent research has demonstrated the conversion of lignocellulosic biomass to butyric acid derivatives through fermentation processes, followed by chemical modification to introduce the biphenyl moiety [17] [21]. This approach offers the potential for carbon-neutral synthesis routes and reduced dependence on petroleum-derived feedstocks.

The integration of biological and chemical processes requires careful optimization of reaction conditions to ensure compatibility between enzymatic and chemical catalysts. The development of hybrid catalytic systems that combine biological selectivity with chemical efficiency represents a promising area for future research [21].

Ionic Liquid Systems

Ionic liquids have emerged as environmentally friendly alternatives to conventional organic solvents. These systems offer advantages including negligible vapor pressure, thermal stability, and tunable properties through structural modification of the constituent ions [22]. The use of ionic liquids in Friedel-Crafts acylation reactions provides improved reaction rates and simplified product isolation procedures.

The mechanism of catalysis in ionic liquid systems involves the formation of more stable carbocationic intermediates due to the high polarity and coordinating ability of the ionic liquid environment. This stabilization leads to enhanced selectivity and reduced side product formation [22].

Optimization of Reaction Conditions and Yield

The optimization of reaction conditions for 4-(4-Biphenylyl)butyric acid synthesis requires systematic investigation of multiple parameters including temperature, pressure, catalyst loading, and reaction time. Modern optimization strategies employ statistical experimental design and computational modeling to identify optimal conditions efficiently [23].

Temperature Optimization

Temperature represents a critical parameter that influences both reaction rate and product selectivity. For Friedel-Crafts acylation reactions, the optimal temperature range has been identified as 45-50°C, providing the best balance between reaction rate and selectivity [23]. Lower temperatures result in incomplete conversion and extended reaction times, while higher temperatures promote undesired side reactions and catalyst deactivation.

The temperature dependence of the reaction follows Arrhenius kinetics, with activation energies typically ranging from 15-25 kcal/mol for various synthetic routes. The optimization of temperature profiles, including the use of temperature ramping and controlled cooling, can further enhance yields and reduce byproduct formation [23].

Pressure Effects

For hydrogenation reactions, pressure optimization is crucial for achieving high yields and reaction rates. Studies have demonstrated that pressures of 1000 psi provide optimal conditions for the hydrogenation of biphenyl ketone intermediates, resulting in 80-90% yields within 4-6 hours [12]. Lower pressures lead to incomplete conversion, while excessive pressures do not provide significant benefits and may lead to over-reduction or ring saturation.

The pressure dependence of hydrogenation reactions reflects the equilibrium between dissolved hydrogen and the catalyst surface. Higher pressures increase the surface coverage of hydrogen atoms, thereby enhancing the rate of hydride transfer to the substrate [12].

Catalyst Loading Optimization

The optimization of catalyst loading requires balancing catalytic activity with economic considerations and ease of product purification. For palladium-catalyzed hydrogenation reactions, catalyst loadings of 5-10 mol% have been identified as optimal, providing high activity without excessive catalyst consumption [15]. Lower loadings result in reduced reaction rates, while higher loadings do not provide proportional benefits and complicate product isolation.

The relationship between catalyst loading and reaction rate typically follows a first-order dependence at low loadings, transitioning to zero-order behavior at high loadings where mass transfer limitations become dominant [23].

Reaction Time Studies

Kinetic studies reveal that most synthetic routes reach maximum yields within 2-4 hours under optimized conditions. Extended reaction times may lead to decreased yields due to product degradation or side reactions. The optimization of reaction time involves monitoring the progress of the reaction and identifying the point of maximum yield [23].

Time-dependent optimization studies demonstrate that the formation of 4-(4-Biphenylyl)butyric acid follows first-order kinetics with respect to the limiting reagent, with rate constants varying depending on the specific synthetic methodology employed [23].

Integrated Process Optimization

The development of integrated optimization strategies considers the entire synthetic sequence from starting materials to final product. This approach involves the optimization of individual reaction steps as well as the interfaces between steps, including workup procedures and purification methods [23]. The integration of continuous flow processing and automated optimization systems represents a promising approach for achieving consistent, high-yield production of 4-(4-Biphenylyl)butyric acid.

Statistical experimental design methods, including response surface methodology and design of experiments approaches, enable the efficient exploration of multidimensional parameter spaces. These methodologies provide mathematical models that predict optimal conditions and identify potential interactions between different parameters [23].

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4-(4-BIPHENYLYL)BUTYRIC ACID

Dates

Last modified: 08-15-2023

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